![molecular formula C18H20N2O4 B2581038 4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid CAS No. 780822-80-2](/img/structure/B2581038.png)

4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

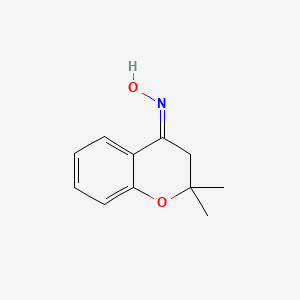

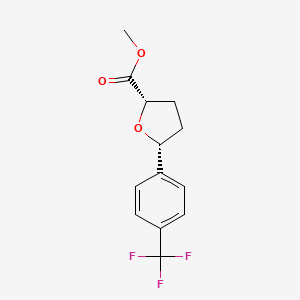

4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid, hereafter referred to as 4-MEMPABA, is a synthetic compound with a wide range of applications in the field of scientific research. It is a derivative of benzoic acid and is composed of a benzene ring and an aza-vinyl group. 4-MEMPABA has been used in a variety of studies due to its ability to bind to proteins, making it a useful tool for studying protein-ligand interactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid is a compound that, while not directly mentioned in the reviewed literature, shares structural similarities with various researched compounds, indicating potential applications in synthetic chemistry and material science. For instance, the synthesis and characterization of similar azo-benzoic acids, which involve azo-hydrazone tautomerism and acid-base dissociation in solution, suggest that compounds like the one could have applications in dye and pigment industries due to their spectral properties. These reactions are significantly influenced by solvent composition and pH, indicating a potential for application in pH-sensitive materials (Baul et al., 2009).

Bioactive Properties

Research on phenyl ether derivatives from marine-derived fungi, like Aspergillus carneus, which exhibit strong antioxidant activities, highlights the potential of structurally similar compounds in pharmaceutical and nutraceutical applications. Compounds with specific structural motifs have been shown to possess significant bioactivity, suggesting that the compound could be explored for its antioxidant properties or as a lead compound in drug discovery (Xu et al., 2017).

Ligand Chemistry and Luminescence

The synthesis and study of lanthanide coordination compounds using benzoic acid derivatives indicate potential applications in the development of new materials with specific luminescent properties. Such compounds have been used to test the influence of substituents on photophysical properties, suggesting applications in optoelectronics and sensing technologies. The ability to modulate the electron density through substitution and its effect on luminescence highlights the versatile applications of compounds with benzoic acid moieties in material science (Sivakumar et al., 2010).

Antimicrobial and Antifungal Activities

The exploration of new isoprenyl phenyl ether compounds from mangrove fungi and their demonstrated antibacterial, antifungal activities, and cytotoxicity against cell lines reveal the potential of similar compounds in the development of new antimicrobial and anticancer agents. The structure-activity relationship (SAR) inherent in these studies suggests a pathway for the development of novel therapeutics based on the chemical structure of 4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid and its analogs (Shao et al., 2007).

Eigenschaften

IUPAC Name |

4-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-12(2)24-16-9-4-13(10-17(16)23-3)11-19-20-15-7-5-14(6-8-15)18(21)22/h4-12,20H,1-3H3,(H,21,22)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGBLVAQNCLAEI-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-Tert-butyl-2-methylfuran-3-yl)methyl]-2-chloro-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2580958.png)

![4-(4-ethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2580965.png)

![3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2580967.png)

![(3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2580976.png)

![(E)-N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2580978.png)